Isopilocarpic Acid Sodium Salt
CAS No.: 101769-87-3
Cat. No.: VC0170403
Molecular Formula: C11H17N2NaO3
Molecular Weight: 248.258
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101769-87-3 |
|---|---|
| Molecular Formula | C11H17N2NaO3 |
| Molecular Weight | 248.258 |
| IUPAC Name | sodium;(2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoate |
| Standard InChI | InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/t8-,10+;/m0./s1 |
| Standard InChI Key | YGXGGGNCVNXKBE-KXNXZCPBSA-M |
| SMILES | CCC(C(CC1=CN=CN1C)CO)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Isopilocarpic Acid Sodium Salt is identified by several key parameters that establish its chemical identity within regulatory and scientific frameworks:
The compound is also known by several synonyms including Isopilocarpinate Sodium Salt, 1,2-Seco-3-isopilocarpin-2-oic Acid Sodium Salt, and [R-(R*,R*)]-α-Ethyl-β-(hydroxymethyl)-1-Methyl-1H-imidazole-5-butanoic Acid Monosodium Salt .
Structural Characteristics
Isopilocarpic Acid Sodium Salt possesses a distinct chemical structure characterized by:
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An imidazole ring with a methyl substituent at position 1
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A butanoic acid side chain attached to the imidazole at position 5
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A hydroxymethyl group and an ethyl group at specific positions
The structural representation can be described using SMILES notation: [Na+].CCC@HC(=O)[O-] . It is structurally related to pilocarpine but differs in its stereochemistry, which is fundamental to its role as an identifiable impurity.
Physical and Chemical Properties
Physical Properties
Isopilocarpic Acid Sodium Salt exists as a solid compound with specific physical characteristics important for its handling and analysis:
Chemical Reactivity
The compound exhibits both acidic and alkaline properties, which is typical for an organic acid salt . The presence of the sodium counterion affects its solubility profile compared to the free acid form. The carboxylate group serves as the site for sodium ion attachment, while the hydroxyl group provides opportunities for additional chemical reactions and interactions.
Synthesis and Formation
Factors Affecting Formation
Research has identified several critical factors that influence the formation of Isopilocarpic Acid Sodium Salt during pilocarpine processing:
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Temperature is a primary determinant: hydrolysis at 0-5°C significantly reduces epimerization to isopilocarpine
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When ring-opening reactions occur at 25-50°C, epimerization becomes more prominent, resulting in higher levels of the isopilocarpic acid salt
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Base concentration affects reaction pathways, with excessive base promoting unwanted side reactions
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Reaction time influences the balance between hydrolysis and epimerization
Purification Methods
When preparing Isopilocarpic Acid Sodium Salt as a reference standard, purification techniques are essential:
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Crude products typically achieve 85-90% purity in initial synthesis
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Recrystallization can further purify the compound
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Optimized purification can reduce unwanted isomers to less than 5%, preferably less than 2.5%
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The purified material serves as a valuable analytical standard
Analytical Methods and Characterization
Detection and Quantification
Several analytical techniques are employed for the detection and quantification of Isopilocarpic Acid Sodium Salt:
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High-Performance Liquid Chromatography (HPLC) serves as the primary analytical method for detection and quantification in pharmaceutical preparations
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HPLC analysis ensures impurity levels remain within acceptable regulatory limits
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Analytical standards of the compound allow for precise calibration of testing methods
Structural Confirmation
Structural verification of Isopilocarpic Acid Sodium Salt typically involves:
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Comparison with authenticated reference standards
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Analysis of spectroscopic data to confirm structural elements
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Verification of stereochemical configuration, which is crucial for distinguishing between pilocarpic and isopilocarpic derivatives
Applications and Significance
Pharmaceutical Quality Control
Isopilocarpic Acid Sodium Salt serves several critical functions in pharmaceutical research and manufacturing:
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It functions as a reference standard for analytical method development and validation during pilocarpine synthesis
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Its detection and quantification are essential for quality control in pilocarpine production
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Its presence at specific levels serves as an indicator of process control in manufacturing
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Monitoring its concentration helps ensure pilocarpine formulation efficacy and safety
Regulatory Compliance
As a recognized impurity in the European Pharmacopoeia (identified as Pilocarpine Hydrochloride Impurity C), Isopilocarpic Acid Sodium Salt has significant regulatory implications:
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Pharmaceutical manufacturers must monitor and control its levels
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Analytical methods must be validated for its detection
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Its concentration must remain below established thresholds
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Documentation of its analysis is required for regulatory submissions
Research Findings
Analytical Method Development
Studies have established effective methods for analyzing Isopilocarpic Acid Sodium Salt:
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HPLC methods can effectively separate and quantify the compound from related substances
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These analytical approaches ensure that impurity levels remain compliant with regulatory standards
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Method validation confirms the accuracy, precision, and specificity of detection techniques
Stability Studies
Research indicates that controlled storage conditions are important for maintaining the integrity of Isopilocarpic Acid Sodium Salt:
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